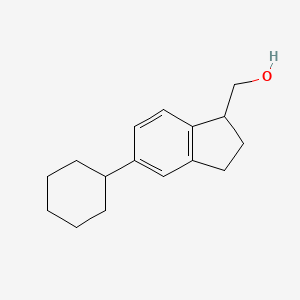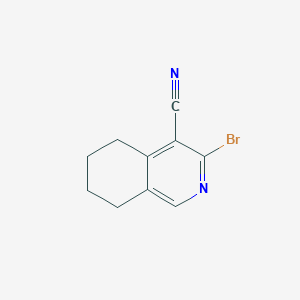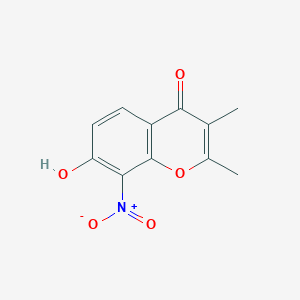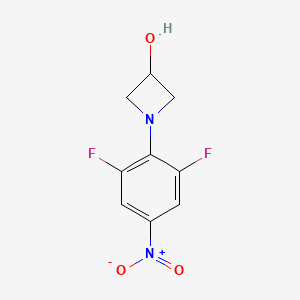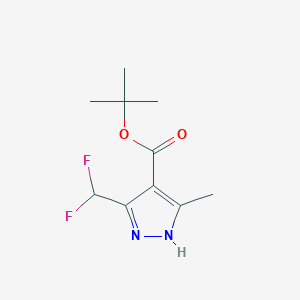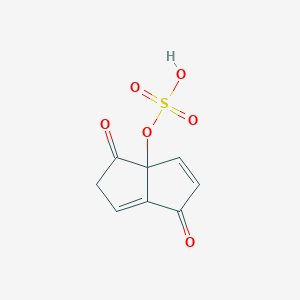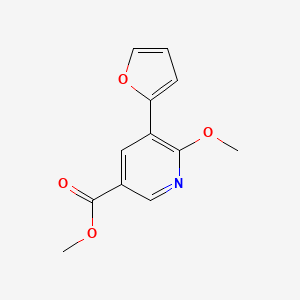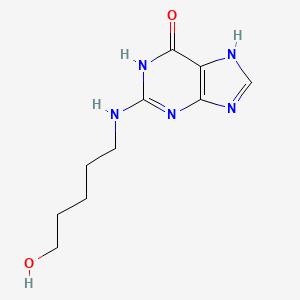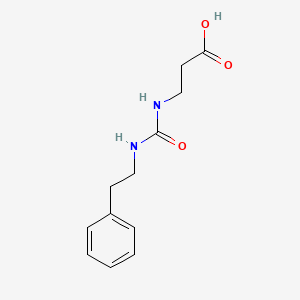
3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(4-méthyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoïque est un composé appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-(4-méthyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoïque implique généralement la réaction d’amines aromatiques avec le malonate de diéthyle en présence d’un catalyseur tel que la triéthylamine. La réaction est effectuée dans un solvant comme l’éther diphénylique sous des conditions de température contrôlées . Le produit résultant subit une purification supplémentaire pour obtenir le composé souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L’approche générale impliquerait une mise à l’échelle du processus de synthèse en laboratoire, l’optimisation des conditions de réaction et l’utilisation d’équipements de qualité industrielle pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(4-méthyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoïque peut subir diverses réactions chimiques, notamment :
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs tels que des halogènes ou des nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les halogènes). Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour assurer la formation du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de la quinoléine avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que la réduction peut entraîner la formation de dérivés de la dihydroquinoléine.
Applications de la recherche scientifique
L’acide 3-(4-méthyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoïque a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme brique élémentaire pour la synthèse de dérivés de la quinoléine plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la synthèse de divers produits chimiques et matériaux industriels.
Applications De Recherche Scientifique
3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(4-méthyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées font encore l’objet de recherches, mais des études suggèrent qu’il peut interagir avec des protéines clés impliquées dans des processus cellulaires tels que la transduction du signal et l’expression des gènes .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à l’acide 3-(4-méthyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoïque comprennent d’autres dérivés de la quinoléine tels que :
- Acide 4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxylique
- Acide 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoïque
- Acide 2-oxo-1,2-dihydroquinoléine-3-carboxylique
Unicité
Ce qui distingue l’acide 3-(4-méthyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoïque des composés similaires, ce sont ses caractéristiques structurales uniques, qui peuvent conférer des activités biologiques et une réactivité chimique distinctes.
Propriétés
Formule moléculaire |
C13H13NO3 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
3-(4-methyl-2-oxo-1H-quinolin-6-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO3/c1-8-6-12(15)14-11-4-2-9(7-10(8)11)3-5-13(16)17/h2,4,6-7H,3,5H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
ZSNBLGFDDTVFLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC2=C1C=C(C=C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


